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molecular formula C8H18N4 B145278 2,6-Dimethyldecahydropyrazino[2,3-B]pyrazine CAS No. 133907-73-0

2,6-Dimethyldecahydropyrazino[2,3-B]pyrazine

Cat. No. B145278
M. Wt: 170.26 g/mol
InChI Key: LYGGRLTYCRTJOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04218559

Procedure details

To an ice-cold solution of 148 grams, 2.0 moles, of 1-methylethylenediamine in 150 ml of water was added dropwise 145 grams of 40% aqueous glyoxal (58 grams, 1.0 mole). After the addition was completed, the solution was stirred at 5° C. for one hour, then at room temperature for 5 hours. The solution was evaporated on an open tray, and the resulting semi-solid was stirred in 500 ml of acetonitrile and filtered to give 76 grams (46% of product, m.p. 228°-235° C. (dec). Recrystallization from ethanol gave white crystals, m.p. 246-249 (dec.), literature m.p. 210° C.
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
145 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Yield
46%

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]([NH2:5])[CH2:3][NH2:4].[CH:6]([CH:8]=O)=O>O>[CH3:1][CH:2]1[NH:5][CH:8]2[NH:4][CH2:3][CH:2]([CH3:1])[NH:5][CH:6]2[NH:4][CH2:3]1

Inputs

Step One
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(CN)N
Name
Quantity
145 g
Type
reactant
Smiles
C(=O)C=O
Name
Quantity
150 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
5 °C
Stirring
Type
CUSTOM
Details
the solution was stirred at 5° C. for one hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After the addition
WAIT
Type
WAIT
Details
at room temperature for 5 hours
Duration
5 h
CUSTOM
Type
CUSTOM
Details
The solution was evaporated on an open tray
STIRRING
Type
STIRRING
Details
the resulting semi-solid was stirred in 500 ml of acetonitrile
FILTRATION
Type
FILTRATION
Details
filtered

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CC1CNC2C(NCC(N2)C)N1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 46%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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